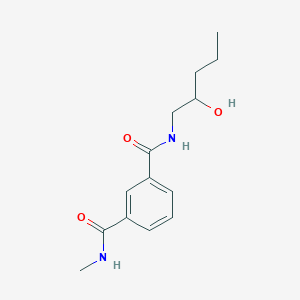![molecular formula C20H23NO3 B6641088 2-(4-Hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone](/img/structure/B6641088.png)
2-(4-Hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone, also known as HPP-22, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 2-(4-Hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone is not fully understood, but it is believed to act as a positive allosteric modulator of the AMPA receptor, which is involved in synaptic plasticity and learning and memory processes in the brain. 2-(4-Hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone has also been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in epigenetic regulation of gene expression.
Biochemical and Physiological Effects:
2-(4-Hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone has been found to have a range of biochemical and physiological effects. In animal studies, 2-(4-Hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone has been shown to improve cognitive function, enhance synaptic plasticity, and reduce anxiety-like behavior. 2-(4-Hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone has also been found to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-Hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone in lab experiments is its ability to enhance synaptic plasticity, which makes it a useful tool for studying learning and memory processes in the brain. However, one limitation is that 2-(4-Hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone is a relatively new compound, and its long-term effects and potential toxicity are not fully understood.
Direcciones Futuras
There are several future directions for research on 2-(4-Hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone. One area of interest is its potential therapeutic applications in the treatment of Alzheimer's disease and other cognitive disorders. Another area of interest is its potential as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 2-(4-Hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone.
Métodos De Síntesis
2-(4-Hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone can be synthesized using a multi-step process involving the reaction of 4-hydroxyacetophenone with 2-(2-hydroxy-2-phenylethyl)pyrrolidine in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a series of reactions including reduction, oxidation, and cyclization to yield 2-(4-Hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone.
Aplicaciones Científicas De Investigación
2-(4-Hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone has been studied extensively for its potential therapeutic applications in various fields including neuroscience and cancer research. In neuroscience, 2-(4-Hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone has been shown to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease. In cancer research, 2-(4-Hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propiedades
IUPAC Name |
2-(4-hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c22-18-10-8-15(9-11-18)13-20(24)21-12-4-7-17(21)14-19(23)16-5-2-1-3-6-16/h1-3,5-6,8-11,17,19,22-23H,4,7,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCHUYOPHINHGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=C(C=C2)O)CC(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Hydroxyethyl)-3-[2-(3-methylpyrazol-1-yl)phenyl]urea](/img/structure/B6641009.png)

![(4-Hydroxypiperidin-1-yl)-[3-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanone](/img/structure/B6641023.png)
![2-(1-hydroxycyclohexyl)-N-[(4-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B6641026.png)
![2-cyclohexyloxy-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]butanamide](/img/structure/B6641034.png)
![2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol](/img/structure/B6641057.png)
![[2-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinolin-1-yl]methanol](/img/structure/B6641063.png)
![3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol](/img/structure/B6641067.png)
![1-[2-(3-Chlorophenyl)ethyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B6641071.png)


![2-fluoro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-(4-methoxyphenyl)benzamide](/img/structure/B6641115.png)
![N-[[2-(hydroxymethyl)phenyl]methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide](/img/structure/B6641122.png)
![2-(1-hydroxycyclohexyl)-N-[1-(oxan-4-yl)ethyl]acetamide](/img/structure/B6641125.png)